molecular formula C10H11D3N2O4.H2O B602598 (S)-(-)-Carbidopa-d3 H2O (ring-d3) CAS No. 1276197-58-0

(S)-(-)-Carbidopa-d3 H2O (ring-d3)

カタログ番号: B602598
CAS番号: 1276197-58-0
分子量: 247.27
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of Carbidopa, a medication commonly used in combination with Levodopa to treat Parkinson’s disease. The deuterium atoms replace hydrogen atoms in the aromatic ring, which can help in tracing and studying the metabolic pathways of the drug without altering its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Carbidopa-d3 H2O (ring-d3) typically involves the incorporation of deuterium into the aromatic ring of Carbidopa. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of (S)-(-)-Carbidopa-d3 H2O (ring-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

化学反応の分析

Types of Reactions: (S)-(-)-Carbidopa-d3 H2O (ring-d3) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.

科学的研究の応用

Pharmacological Research

(S)-(-)-Carbidopa-d3 H2O is utilized in pharmacological studies to investigate the mechanisms of action and efficacy of dopaminergic therapies. Its deuterated nature allows for enhanced tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.

Clinical Studies

  • Parkinson's Disease Management : Clinical trials have shown that (S)-(-)-Carbidopa-d3 can effectively reduce motor fluctuations in patients with Parkinson's disease when used in combination with levodopa .
  • Dyskinesia Reduction : Recent research has explored its potential in mitigating levodopa-induced dyskinesia, a common side effect associated with long-term treatment .

Metabolic Studies

The use of deuterated compounds like (S)-(-)-Carbidopa-d3 H2O facilitates the study of drug metabolism through isotope labeling techniques. This approach is particularly useful in understanding how drugs are processed by gut microbiota and their subsequent effects on systemic availability.

Gut Microbiota Interaction

  • Research has demonstrated that (S)-(-)-Carbidopa-d3 can influence the metabolic pathways of gut bacteria, thereby affecting the degradation of levodopa and its conversion to dopamine .

Neurochemical Research

(S)-(-)-Carbidopa-d3 H2O plays a significant role in neurochemical research aimed at understanding neurotransmitter dynamics and neurodegenerative processes.

Neurotransmitter Dynamics

  • The compound has been used to study the effects of dopaminergic signaling in various models, helping elucidate pathways involved in neurodegeneration and potential therapeutic targets .

Comparative Studies

In addition to its primary applications, (S)-(-)-Carbidopa-d3 H2O is often compared with other pharmacological agents to assess its relative efficacy and safety profiles.

CompoundApplicationEfficacySafety Profile
(S)-(-)-Carbidopa-d3Parkinson's DiseaseHighGenerally well-tolerated
LevodopaParkinson's DiseaseVery HighSide effects include dyskinesia
Novel D3 Receptor LigandsDyskinesia ManagementModerateVaries by specific ligand

作用機序

The mechanism of action of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, Carbidopa increases the availability of Levodopa to the brain, where it is converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease.

類似化合物との比較

    Carbidopa: The non-deuterated form of the compound.

    Levodopa: Often used in combination with Carbidopa for Parkinson’s disease treatment.

    Benserazide: Another decarboxylase inhibitor used in combination with Levodopa.

Uniqueness: (S)-(-)-Carbidopa-d3 H2O (ring-d3) is unique due to the presence of deuterium atoms, which makes it a valuable tool for tracing and studying the metabolic pathways of Carbidopa without altering its pharmacological properties. This isotopic labeling provides insights into the drug’s behavior in biological systems, aiding in the development of more effective treatments for Parkinson’s disease.

生物活性

(S)-(-)-Carbidopa-d3 H2O (ring-d3) is a deuterated form of carbidopa, a compound primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Carbidopa acts as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine outside the brain, thereby enhancing the availability of levodopa for central nervous system uptake. The incorporation of deuterium in carbidopa-d3 may influence its pharmacokinetics and biological activity, making it a subject of interest in pharmacological research.

(S)-(-)-Carbidopa-d3 is characterized by its molecular structure, which includes deuterium atoms replacing hydrogen atoms in the carbidopa molecule. This modification can alter the compound's metabolic stability and half-life. The compound is typically presented as a white solid and is soluble in water.

Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase (AAAD), which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. By inhibiting this enzyme, carbidopa increases the amount of levodopa that crosses the blood-brain barrier, where it can be converted to dopamine, thus alleviating symptoms of Parkinson's disease.

Biological Activity and Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. The biological activity of (S)-(-)-Carbidopa-d3 may include:

  • Enhanced Stability : Deuterium substitution can lead to increased metabolic stability, potentially prolonging the drug's action.
  • Altered Pharmacokinetics : Studies suggest that deuterated drugs may have improved pharmacokinetic profiles, including changes in absorption, distribution, metabolism, and excretion (ADME) parameters.

Study 1: Efficacy in Parkinson's Disease Management

A study investigated the effects of (S)-(-)-Carbidopa-d3 in combination with levodopa on patients with Parkinson's disease. The findings indicated that coadministration significantly improved plasma levels of levodopa and reduced fluctuations in dopamine levels compared to administration of levodopa alone. This suggests that (S)-(-)-Carbidopa-d3 may enhance the therapeutic efficacy of levodopa by maintaining more stable plasma concentrations.

Study 2: Impact on Gut Microbiome

Another study explored how (S)-(-)-Carbidopa-d3 affects gut microbial metabolism of levodopa. Results showed that carbidopa reduced the degradation of levodopa by gut bacteria such as Enterococcus faecalis, leading to increased bioavailability of levodopa for central nervous system uptake. This finding highlights a potential mechanism by which carbidopa enhances the effectiveness of dopaminergic therapy.

Study Objective Findings
Study 1Assess efficacy in PD managementImproved plasma levels and reduced fluctuations with coadministration
Study 2Investigate gut microbiome impactReduced degradation of levodopa by gut bacteria

特性

CAS番号

1276197-58-0

分子式

C10H11D3N2O4.H2O

分子量

247.27

純度

95% by HPLC; 98% atom D

関連するCAS

28860-95-9 (unlabelled)

タグ

Carbidopa Impurities

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。